molecular formula C22H22N4O3S2 B2496199 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-61-2

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2496199
CAS No.: 868974-61-2
M. Wt: 454.56
InChI Key: JPLJZSGAPJUZRV-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a [1,1'-biphenyl]-4-carboxamide group and at position 5 with a 2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethylthio moiety. Its synthesis likely involves:

  • Step 1: Formation of the thiadiazole core via cyclization of a thiosemicarbazide precursor, as seen in analogous syntheses of 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides .
  • Step 2: Alkylation of the thiol group using a halogenated ethylamide derivative containing the tetrahydrofuran-methylamino substituent .
  • Step 3: Crystallization from ethanol or similar polar solvents to isolate the final product .

Key structural features include:

  • Biphenyl group: Enhances aromatic stacking interactions in biological targets.
  • Thioether linkage: May improve metabolic stability compared to ether analogs.

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c27-19(23-13-18-7-4-12-29-18)14-30-22-26-25-21(31-22)24-20(28)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLJZSGAPJUZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

The compound features a thiadiazole ring , a biphenyl moiety , and a tetrahydrofuran substituent . The structural complexity may enhance its interaction with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The presence of the thiadiazole ring is particularly noteworthy as it has been linked to various biological activities:

Activity TypeSpecific EffectsReferences
AntibacterialEffective against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli)
AntifungalActive against fungi such as C. albicans and A. niger
AntitubercularPotential activity against tuberculosis pathogens

In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating strong antibacterial activity. For instance, some thiadiazole derivatives have been reported with MIC values as low as 32.6 μg/mL against specific bacterial strains, outperforming common antibiotics like ampicillin and fluconazole .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been explored extensively, with some studies demonstrating cytotoxic effects on various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:

Cancer Cell LineObserved EffectReference
MCF-7 (Breast Cancer)Induced apoptosis and cell cycle arrest
HeLa (Cervical Cancer)Inhibition of cell growth

Compounds containing the thiadiazole moiety have shown promise in inducing apoptosis through various pathways, including the modulation of reactive oxygen species (ROS) levels .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

  • Enzymes : Inhibition of key enzymes involved in bacterial cell wall synthesis or cancer metabolism.
  • Receptors : Modulation of receptor activity linked to cell signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on Antimicrobial Activity : A series of synthesized thiadiazole derivatives were tested against various bacterial strains. The most potent compound showed significant inhibition zones against S. aureus and E. coli, suggesting potential for development as new antibiotics .
  • Anticancer Evaluation : In a study assessing the anticancer properties of thiadiazole compounds on HeLa cells, it was found that treatment resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls .

Comparison with Similar Compounds

Key Observations

Substituent Impact on Yield: Methylthio derivatives (e.g., 4a) achieve high yields (~97%) due to favorable alkylation kinetics . Bulky substituents (e.g., tetrahydrofuran-methylamino in the target compound) may reduce yields due to steric hindrance during alkylation .

Spectral Trends :

  • C=O stretching in IR consistently appears at 1660–1680 cm⁻¹ across analogs, confirming carboxamide integrity .
  • C=S vibrations (1240–1255 cm⁻¹) are sensitive to substituent electronic effects; electron-withdrawing groups (e.g., trifluoromethyl in ) increase absorption frequency .

Bioactivity Correlations: Compounds with biphenyl or benzothiazole moieties (e.g., target compound, 4g) exhibit enhanced aromatic interactions with hydrophobic protein pockets, a trait linked to kinase or protease inhibition . Thiadiazole derivatives with trifluoromethyl groups (e.g., ) show improved metabolic stability and target affinity compared to non-halogenated analogs .

Research Findings and Implications

Molecular Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with 4a and 4g , suggesting overlapping bioactivity profiles. Key differences include:

  • Tetrahydrofuran group : May enhance solubility and blood-brain barrier penetration compared to methylthio or chlorophenyl analogs .
  • Biphenyl vs. Benzothiazole cores : Biphenyl systems favor π-π stacking, whereas benzothiazoles engage in hydrogen bonding via nitrogen atoms .

Q & A

Q. What are the optimal conditions for synthesizing N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?

The compound’s synthesis involves multi-step organic reactions, including nucleophilic substitutions and amide bond formations. Key steps include:

  • Thiol-thiadiazole coupling : Use of 2-mercapto-1,3,4-thiadiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .
  • Amide bond formation : Employ coupling agents like EDCI or HOBt to activate the carboxylic acid group of the biphenyl-carboxamide moiety for reaction with the tetrahydrofuran-2-ylmethylamine .
  • Reaction optimization : Control temperature (40–60°C) and solvent polarity (e.g., DCM/THF mixtures) to minimize side reactions and maximize yield (>70%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Analyze ¹H/¹³C NMR to verify integration ratios and chemical shifts of key groups (e.g., thiadiazole protons at δ 8.2–8.5 ppm, tetrahydrofuran methylene at δ 3.5–4.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), targeting the [M+H]⁺ ion with <2 ppm error .
  • HPLC purity analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What stability studies are critical for handling this compound in experimental settings?

Design accelerated stability studies under:

  • Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or HPLC .
  • Photolytic conditions : Expose to UV light (ICH Q1B guidelines) to assess thiadiazole ring stability .
  • Solution stability : Test solubility in DMSO/PBS buffers (pH 7.4) over 48 hours to identify hydrolysis-prone groups (e.g., amide bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting results (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing tetrahydrofuran with cyclopentyl groups) to isolate pharmacophore contributions .
  • Computational modeling : Perform molecular dynamics simulations to assess binding mode consistency across experimental setups .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS analysis .
  • Enzyme kinetics : Conduct time-dependent inhibition assays (e.g., pre-incubation with target enzymes like COX-1/2) to distinguish competitive vs. non-competitive inhibition .
  • Cellular pathway analysis : Apply RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/STAT3 modulation) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Focus on modifying:

  • Tetrahydrofuran moiety : Replace with other heterocycles (e.g., oxetane, piperidine) to assess steric/electronic effects on target binding .
  • Thiadiazole-thioether linkage : Introduce substituents (e.g., methyl, chloro) to enhance metabolic stability .
  • Biphenyl-carboxamide : Explore para-substituted biphenyl groups (e.g., -CF₃, -OCH₃) to optimize lipophilicity (logP) and solubility .

Methodological Considerations

Q. What computational tools are effective for predicting metabolic liabilities of this compound?

Use in silico platforms like:

  • Schrödinger’s QikProp : Predict CYP450 metabolism sites (e.g., oxidation of tetrahydrofuran methylene) .
  • SwissADME : Evaluate bioavailability radar based on physicochemical properties (e.g., TPSA >100 Ų may limit BBB penetration) .
  • Molecular docking (AutoDock Vina) : Screen against aldehyde oxidase (AO) to predict off-target deactivation .

Q. How should researchers address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% final concentration) with cyclodextrin-based solubilizers .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.5% Tween-80 for cell-based assays .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and sustained release .

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